Anabasamine

Übersicht

Beschreibung

Anabasamine is a naturally occurring alkaloid found in the plant Anabasis aphylla. It is a member of the pyridine, piperidine, and pyrrolidine alkaloids family. This compound is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anabasamine can be synthesized through the remodeling of azaindole or benzofuran skeletons. This involves the ring cleavage methodology reaction for the synthesis of 2-alkyl or aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl or phenolpyridines .

Industrial Production Methods: In industrial settings, this compound is isolated from the high-boiling fraction of the alkaloids of Anabasis aphylla. The process involves the indirect extraction of anabasine sulfate with chloroform, where this compound, along with other alkaloids, passes into the chloroform extract .

Analyse Chemischer Reaktionen

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted pyridines and piperidines, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anabasamine exhibits a range of biological activities that make it a subject of interest in pharmacological studies:

- Anticholinesterase Activity : Preliminary studies indicate that this compound may inhibit acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory disorders .

- Antimicrobial Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, indicating its potential as a natural antimicrobial agent .

Therapeutic Potential

The therapeutic implications of this compound are noteworthy:

- CNS Activity : this compound has been studied for its interactions with nicotinic acetylcholine receptors, showing promise as a selective agonist. This activity may lead to the development of new treatments for neurological disorders .

- Alcoholism Treatment : Research indicates that this compound may reduce ethanol-induced locomotor excitation in animal models, suggesting its potential role in alcohol dependency therapies .

- Cancer Research : this compound has demonstrated anticancer properties against various cell lines, including breast and colon cancer cells. Its ability to inhibit cancer cell proliferation positions it as a candidate for further oncological studies .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Neuroprotective Studies : A study evaluated the neuroprotective effects of this compound on rat models, demonstrating enhanced cognitive functions and reduced neurodegeneration markers .

- Synthesis and Evaluation : Research focused on synthesizing this compound analogs to assess their biological activity against nicotinic receptors. The findings indicated that structural modifications could enhance potency and selectivity .

- In Vivo Studies : Animal studies showed that this compound can mitigate ethanol-induced behaviors, providing insights into its potential use in addiction therapies.

Wirkmechanismus

Anabasamine exerts its effects by enhancing the action of aminazine and hypnotics. It possesses a central myorelaxant effect and pronounced analgesic activity, enhancing the similar property of morphine two- to twelve-fold. It also has sedative, hypotensive, and ganglioblocking actions, lowering the tonus of the smooth musculature and retarding the cardiac rhythm .

Vergleich Mit ähnlichen Verbindungen

Anabasine: Another alkaloid found in Anabasis aphylla, known for its use as a biomarker for active tobacco use.

Lupinine: An alkaloid with anesthetic properties.

Aphylline: Known for its long-acting anesthetic effect.

Uniqueness of Anabasamine: this compound is unique due to its pronounced analgesic activity and its ability to enhance the effects of other sedatives and hypnotics. Its central myorelaxant effect and ganglioblocking actions further distinguish it from other similar compounds .

Biologische Aktivität

Anabasamine is a pyridine alkaloid primarily found in the plant Anabasis aphylla. This compound has garnered attention due to its potential biological activities, particularly its effects on the central nervous system (CNS) and its interactions with various neurotransmitter receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

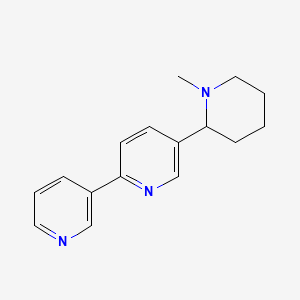

Chemical Structure and Properties

This compound is structurally related to other alkaloids such as nicotine and anabasine. It possesses a pyridine ring that contributes to its biological activity. The stereochemistry of this compound plays a significant role in its interaction with nicotinic acetylcholine receptors (nAChRs), influencing both its potency and toxicity.

1. Interaction with Nicotinic Receptors

This compound exhibits selective binding to nAChRs, particularly the α7 subtype. Research indicates that:

- Potency : this compound acts as a potent agonist at α7-nAChRs with an EC50 of approximately 18 µM and a Ki value of 0.39 µM, making it more effective than at α4β2-nAChRs where the EC50 is greater than 30 µM .

- Toxicity : The LD50 for (+)-anabasamine is reported to be 11 mg/kg, while (−)-anabasamine has a higher LD50 of 16 mg/kg, suggesting that the (+) enantiomer is more toxic .

2. Effects on Physical Activity and Hypothermia

Studies have demonstrated that this compound can significantly influence locomotor activity and body temperature in animal models:

- In mice, high doses of this compound (25 mg/kg) resulted in decreased locomotion and hypothermia, with temperature reductions observed up to 5 °C depending on the dose .

- Similar effects were noted in rats, where doses of 50 mg/kg led to significant inhibition of physical activity .

Case Study 1: CNS Activity

A study investigated the effects of various alkaloids, including this compound, on apomorphine-induced hypothermia in mice. The findings indicated that:

- This compound at doses of 12.5 mg/kg showed significant hypothermic effects compared to control groups.

- The compound also attenuated the locomotor stimulation induced by caffeine, indicating a modulatory role on CNS activity .

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of nAChRs. Its agonistic action at these receptors can lead to various downstream effects, including:

- Neurotransmitter Release : Activation of α7-nAChRs has been associated with increased dopamine release, which may contribute to both therapeutic and adverse effects.

- Hypothermic Response : The modulation of neurotransmitter systems by this compound may also underlie its ability to induce hypothermia and alter physical activity levels in animal models.

Summary Table

| Property | Value/Effect |

|---|---|

| Chemical Structure | Pyridine alkaloid |

| Primary Receptor Target | α7-nAChR |

| EC50 (α7-nAChR) | ~18 µM |

| Ki (α7-nAChR) | 0.39 µM |

| LD50 (+-anabasamine) | 11 mg/kg |

| LD50 (−-anabasamine) | 16 mg/kg |

| Hypothermic Effect | Up to 5 °C reduction |

Eigenschaften

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Anabasamine?

A1: this compound is an alkaloid found in plants like Anabasis aphylla. It primarily acts as a nicotinic acetylcholine receptor agonist. [, , ] While its full pharmacological profile is still under investigation, early studies suggest it might possess anti-alcoholic properties by influencing ethanol metabolism and central nervous system excitation. []

Q2: Can you describe the structure of this compound and provide its molecular formula and weight?

A2: this compound possesses a pyridine ring structure linked to a piperidine ring. Its molecular formula is C10H14N2, and its molecular weight is 162.23 g/mol. [, ]

Q3: What research has been done on the biosynthesis of this compound?

A3: Studies indicate that this compound biosynthesis in Anabasis aphylla involves lysine, aspartic acid, methionine, acetate, and cadaverine. These precursors contribute to forming the piperidine and pyridine rings characteristic of this compound and related alkaloids like anabasine, lupinine, and aphylline. []

Q4: Are there any studies investigating the in vivo effects of this compound?

A4: Research on mice showed that this compound, at specific doses, can reduce ethanol-induced locomotor excitation and potentially shorten the duration of ethanol anesthesia. This suggests possible anti-alcoholic effects, although further research is needed to understand the underlying mechanisms and potential applications. []

Q5: Has this compound been found in other plant species besides Anabasis aphylla?

A5: Yes, a recent study utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) detected this compound in Pratia begonifolia (Wall.) Lindl., a plant traditionally used for treating kidney stones. This finding suggests a broader distribution of this compound in the plant kingdom and warrants further investigation into its potential medicinal properties. []

Q6: Have any synthetic routes been developed for this compound?

A6: Yes, researchers have successfully synthesized (±)-Anabasamine using a novel approach involving the regioselective ring-opening of lactones like δ-valerolactone and γ-butyrolactone with aryllithium reagents. This method provides a more efficient way to produce this compound and related compounds for further study. [, ]

Q7: Are there known analytical methods to quantify this compound?

A7: Researchers have utilized techniques like thin-layer chromatography and chromatopotentiometry to quantify this compound. [, ] These methods are crucial for standardizing this compound concentrations in research and potential pharmaceutical applications.

Q8: What are the potential applications of this compound in medicinal chemistry?

A8: While still in early research stages, this compound's activity as a nicotinic acetylcholine receptor agonist makes it a potential target for developing novel therapeutic agents. Its potential anti-alcoholic properties also warrant further investigation for therapeutic applications. [, ]

Q9: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?

A9: Although limited information is available specifically on this compound's SAR, its structural similarity to other alkaloids like Anabasine and Nicotine provides some insights. Modifications to the pyridine and piperidine rings, particularly concerning nitrogen atom substitution, are likely to influence its binding affinity to nicotinic acetylcholine receptors and thus its pharmacological activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.